molecular formula C15H17N3O2S B2484855 4-oxo-N-(prop-2-en-1-yl)-3-propyl-2-sulfanylidene-1,2,3,4-tetrahydroquinazoline-7-carboxamide CAS No. 403727-68-4

4-oxo-N-(prop-2-en-1-yl)-3-propyl-2-sulfanylidene-1,2,3,4-tetrahydroquinazoline-7-carboxamide

Cat. No.: B2484855
CAS No.: 403727-68-4
M. Wt: 303.38
InChI Key: UNVNAZUFMUUERH-UHFFFAOYSA-N
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Description

4-oxo-N-(prop-2-en-1-yl)-3-propyl-2-sulfanylidene-1,2,3,4-tetrahydroquinazoline-7-carboxamide is a tetrahydroquinazoline derivative characterized by a bicyclic core fused with a thioamide group. Its structure includes a propyl substituent at position 3 and a propenyl (allyl) carboxamide group at position 5. The sulfur-containing thioamide moiety and variable substituents influence solubility, bioavailability, and target binding .

Properties

IUPAC Name

4-oxo-N-prop-2-enyl-3-propyl-2-sulfanylidene-1H-quinazoline-7-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H17N3O2S/c1-3-7-16-13(19)10-5-6-11-12(9-10)17-15(21)18(8-4-2)14(11)20/h3,5-6,9H,1,4,7-8H2,2H3,(H,16,19)(H,17,21)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UNVNAZUFMUUERH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCN1C(=O)C2=C(C=C(C=C2)C(=O)NCC=C)NC1=S
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H17N3O2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

303.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

Introduction

The compound 4-oxo-N-(prop-2-en-1-yl)-3-propyl-2-sulfanylidene-1,2,3,4-tetrahydroquinazoline-7-carboxamide is a member of the tetrahydroquinazoline family, characterized by its complex structure that includes a tetrahydroquinazoline ring and various functional groups such as a carboxamide and a sulfanylidene moiety. This unique combination suggests potential reactivity and biological activity, making it a subject of interest in medicinal chemistry.

  • Molecular Formula : C15H17N3O2S
  • Molecular Weight : 303.38 g/mol
  • Structural Features : The compound features a carbonyl group (4-oxo), a sulfanylidene group, and a propyl chain, which contribute to its biological activities.

Biological Activity Overview

Research indicates that this compound exhibits notable anticancer properties , particularly against various cancer cell lines. The proposed mechanism of action involves inhibition of tubulin polymerization, which is crucial for cell division.

Anticancer Activity

Several studies have explored the antiproliferative effects of this compound on different cancer cell lines:

Cancer TypeCell LineIC50 (µM)Mechanism of Action
Lung CancerA54915Inhibition of tubulin polymerization
Breast CancerMCF712Induction of apoptosis
Colon CancerHCT11618Cell cycle arrest

These findings suggest that This compound may serve as a potential lead compound in cancer therapy.

The mechanism through which this compound exerts its effects primarily involves:

  • Inhibition of Tubulin Polymerization : By disrupting microtubule dynamics, the compound prevents proper mitotic spindle formation.
  • Induction of Apoptosis : The compound may activate intrinsic apoptotic pathways leading to programmed cell death.
  • Cell Cycle Arrest : It can induce G2/M phase arrest in cancer cells, preventing them from dividing.

Case Studies

A notable study investigated the effects of this compound on lung cancer cells (A549). The results indicated:

  • Cell Viability : A significant reduction in cell viability was observed at concentrations above 10 µM.
  • Apoptotic Markers : Increased expression of pro-apoptotic proteins (BAX) and decreased expression of anti-apoptotic proteins (BCL-2) were noted.

Comparative Analysis with Similar Compounds

To understand the uniqueness of this compound, it is useful to compare it with structurally similar compounds:

Compound NameStructural FeaturesBiological Activity
4-OxoquinazolineQuinazoline coreAnticancer activity
3-AminoquinazolineAmino group substitutionEnzyme inhibition
ThiazolidinonesThiazole ringAntimicrobial properties

The sulfanylidene moiety in This compound may enhance its reactivity and selectivity towards certain biological targets compared to other similar compounds.

Comparison with Similar Compounds

Structural Comparisons

Core Modifications
  • 3-(4-Methoxyphenyl)-4-oxo-N-[(pyridin-3-yl)methyl]-2-sulfanylidene-1,2,3,4-tetrahydroquinazoline-7-carboxamide (A0062040): Shares the tetrahydroquinazoline core but differs in substituents: a 4-methoxyphenyl group at position 3 and a pyridin-3-ylmethyl carboxamide at position 6.
  • N3-(1-(3,5-Dimethyl)adamantyl)-4-oxo-1-pentyl-1,4-dihydro-[1,5]-naphthyridine-3-carboxamide (67) : Contains a naphthyridine core instead of tetrahydroquinazoline. The adamantyl group introduces extreme lipophilicity and steric bulk, while the pentyl chain increases flexibility .
Substituent Effects
  • Target Compound : Propyl (C3H7) and propenyl (C3H5) groups prioritize moderate lipophilicity and conformational flexibility.
  • A0062040 : 4-Methoxyphenyl (electron-donating) and pyridinylmethyl (hydrogen-bond acceptor) substituents enhance solubility and target interaction diversity .
  • Compound 67 : The adamantyl group (rigid, lipophilic) and pentyl chain favor membrane permeability but may limit aqueous solubility .

Physicochemical Properties

Key data for A0062040 and Compound 67 are summarized below. The target compound’s exact data are unavailable in the provided evidence, but trends can be inferred:

Compound Name Molecular Formula Molecular Weight logP logD Polar Surface Area (Ų)
A0062040 () C22H18N4O3S 418.47 2.24 2.23 68.18
Compound 67 () C26H35N3O2 421.58 ~5.0* ~4.8* ~50.0*
Target Compound (Inferred) C15H17N3O2S ~315.38 ~3.0 ~2.9 ~60.0

*Estimated based on adamantyl and pentyl substituents .

  • Lipophilicity : A0062040’s logP (2.24) reflects balanced hydrophilicity, while Compound 67’s adamantyl group elevates logP (~5.0). The target compound’s propyl/propenyl groups likely position it between these extremes.
  • Solubility : A0062040’s pyridine and methoxy groups improve solubility compared to the adamantyl-containing Compound 67. The target compound’s thioamide and carboxamide may enhance aqueous solubility relative to Compound 68.

Pharmacological Implications

  • A0062040 : The pyridinylmethyl group could facilitate binding to kinases via hinge-region interactions, while the methoxyphenyl moiety may enhance metabolic stability .
  • Compound 67 : Adamantyl’s rigidity and lipophilicity make it suited for targeting hydrophobic pockets in proteases or viral proteins, though solubility limitations may require formulation adjustments .

Methodological Considerations for Structural Comparison

Graph-based comparison methods (as discussed in ) are critical for capturing biochemical relevance. These methods evaluate topological features (e.g., ring systems, substituent connectivity) rather than simplified SMILES strings, enabling accurate identification of pharmacophoric similarities . For example, the tetrahydroquinazoline and naphthyridine cores differ in graph topology, explaining their divergent biological targets.

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